2-Cyano-3-(5-phenylfuran-2-yl)acrylamide
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Overview
Description
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide is an organic compound with the molecular formula C14H10N2O2. It is characterized by the presence of a cyano group, a phenyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Solvent recovery and recycling are also implemented to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions include amines, substituted phenyl derivatives, and various oxidized forms of the original compound .
Scientific Research Applications
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenyl and furan rings provide sites for further chemical modifications. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N,N-diethyl-3-(5-phenyl-2-furyl)acrylamide
- 2-Cyano-3-(5-phenyl-2-furyl)-N-(5-quinolinyl)acrylamide
- 2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)acrylamide
Uniqueness
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide stands out due to its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
304896-36-4 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-11(14(16)17)8-12-6-7-13(18-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)/b11-8+ |
InChI Key |
TZMNZJHTWBMJAV-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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